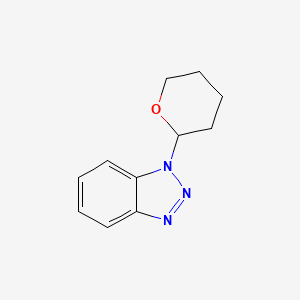

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(oxan-2-yl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-6-10-9(5-1)12-13-14(10)11-7-3-4-8-15-11/h1-2,5-6,11H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMXRUFANZFVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Oxan 2 Yl 1h 1,2,3 Benzotriazole and Analogues

Regioselective N-Alkylation Strategies of 1H-1,2,3-Benzotriazole

The alkylation of 1H-1,2,3-benzotriazole can lead to a mixture of N1- and N2-substituted isomers. Therefore, achieving regioselectivity is a critical challenge in the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole. The N1-isomer is often the thermodynamically more stable product and is typically favored in synthetic protocols.

Conventional Alkylation Protocols for N1-Substitution

Conventional N-alkylation of 1H-1,2,3-benzotriazole is a widely employed method for the synthesis of its N1-substituted derivatives. This typically involves the reaction of the benzotriazole (B28993) anion with a suitable electrophile, such as an alkyl halide. To generate the benzotriazole anion, a variety of bases can be utilized, including sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). researchgate.net The choice of solvent and base can significantly influence the regioselectivity of the reaction.

In the context of synthesizing this compound, a conventional approach would involve the reaction of 1H-1,2,3-benzotriazole with a 2-halooxane (e.g., 2-bromooxane (B2994446) or 2-chlorooxane) in the presence of a base. The use of a polar aprotic solvent like dimethylformamide (DMF) is common in these reactions. nih.gov The reaction generally proceeds via an Sₙ2 mechanism, where the benzotriazolide anion attacks the electrophilic carbon atom of the oxane ring. Studies have shown that the N1-alkylation is often favored, and this regioselectivity can be enhanced by the appropriate choice of reaction conditions. beilstein-journals.org

Table 1: Conventional N1-Alkylation Protocols for 1H-1,2,3-Benzotriazole

| Alkylating Agent | Base | Solvent | Temperature | Yield of N1-Isomer | Reference |

|---|---|---|---|---|---|

| Various Alkyl Halides | K₂CO₃ | DMF | Room Temp. to Reflux | Good to High | nih.gov |

| Various Alkyl Halides | NaOH | DMF | Not specified | Good | tsijournals.com |

| Various Alkyl Halides | NaH | THF | Not specified | High | beilstein-journals.org |

Modern Approaches: Microwave-Assisted and Solvent-Free N-Alkylation

In recent years, green chemistry principles have driven the development of more efficient and environmentally benign synthetic methods. Microwave-assisted organic synthesis and solvent-free reaction conditions have emerged as powerful tools in this regard. gsconlinepress.commanipal.edu

Microwave-Assisted N-Alkylation: Microwave irradiation can dramatically reduce reaction times and improve yields in the N-alkylation of benzotriazole. nih.govuomphysics.net The syntheses are typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov This method offers a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture. For the synthesis of this compound, a mixture of 1H-1,2,3-benzotriazole, 2-halooxane, and a base could be subjected to microwave irradiation for a short period to achieve the desired product in high yield. rjptonline.org

Solvent-Free N-Alkylation: The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free N-alkylation of benzotriazole has been successfully achieved under both thermal and microwave conditions. researchgate.netgsconlinepress.com These reactions are often performed by grinding the reactants (benzotriazole, alkyl halide, and a solid base like K₂CO₃) together, sometimes with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). gsconlinepress.com This approach not only reduces environmental impact but also simplifies the work-up procedure. High regioselectivity for the N1-isomer is often observed under these conditions. researchgate.net

Table 2: Modern N-Alkylation Approaches for 1H-1,2,3-Benzotriazole

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | K₂CO₃, DMF | Minutes | High | nih.govuomphysics.net |

| Solvent-Free (Thermal) | K₂CO₃, SiO₂, TBAB | Hours | Moderate to High | gsconlinepress.com |

| Solvent-Free (Microwave) | Equimolar reactants | 20-30 seconds | High | researchgate.net |

Organophotoredox-Catalyzed N-Alkylation for Oxane Integration

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. While specific examples detailing the organophotoredox-catalyzed N-alkylation of benzotriazole with an oxane moiety are not prevalent in the literature, the general principles of this methodology can be extended to this transformation. This approach typically involves the generation of a radical intermediate from a suitable precursor, which then engages with the N-heterocycle.

For the integration of an oxane moiety, a potential strategy could involve the use of a cyclic ether as the radical precursor. Under photoredox conditions, a hydrogen atom transfer (HAT) process could generate a radical on the oxane ring, which could then be trapped by the benzotriazole. This would represent a novel and direct method for the synthesis of this compound.

Construction of the Oxane Moiety onto the Benzotriazole Scaffold

An alternative synthetic strategy to N-alkylation involves the construction of the oxane ring directly onto a pre-functionalized benzotriazole molecule. This approach can be particularly useful for accessing complex or highly substituted oxane analogues.

Cyclization Reactions for Tetrahydropyran (B127337) Ring Formation

The formation of tetrahydropyran (oxane) rings can be achieved through various intramolecular cyclization reactions. whiterose.ac.uk A plausible, though not widely reported, approach for the synthesis of the target compound could involve an intramolecular cyclization of a benzotriazole derivative bearing a suitable tethered hydroxyalkene or a related precursor. For instance, a benzotriazole substituted with a pent-4-en-1-ol side chain at the N1 position could potentially undergo an acid-catalyzed intramolecular cyclization to form the desired this compound. The regioselectivity and stereoselectivity of such cyclizations would be key considerations.

Ring-Closing Metathesis Strategies in Oxane Synthesis

Ring-closing metathesis (RCM) is a powerful and versatile method for the formation of cyclic olefins, including those found in heterocyclic systems. drughunter.com While direct application of RCM to form a saturated oxane ring is not feasible, it can be used to construct a dihydropyran ring, which can then be reduced to the corresponding oxane.

A hypothetical RCM approach to a precursor of this compound could involve a benzotriazole derivative bearing two tethered alkenyl groups, one of which is part of an ether linkage. For example, a substrate such as 1-(allyloxymethyl)-1H-1,2,3-benzotriazole with another terminal alkene appropriately positioned on the benzotriazole or the allyl group could undergo RCM to form a cyclic enol ether. Subsequent hydrogenation would yield the saturated oxane ring. The success of this strategy would depend on the stability of the RCM catalyst in the presence of the benzotriazole moiety and the efficiency of the cyclization. beilstein-journals.org

Functionalization of Pre-formed Benzotriazole or Oxane Units

The construction of the this compound framework can be efficiently achieved by forming a carbon-oxygen or carbon-nitrogen bond between the pre-existing benzotriazole and oxane rings. This approach is often favored for its modularity and the ready availability of the starting materials.

Nucleophilic Substitution Reactions for Direct C-O Bond Formation

Nucleophilic substitution reactions represent a fundamental and widely employed strategy for the formation of the N-C bond between the benzotriazole and oxane moieties. In this context, the nitrogen atom of the benzotriazole ring acts as a nucleophile, displacing a suitable leaving group on the anomeric carbon (C-2) of the oxane ring.

One of the most effective methods for this transformation is the Mitsunobu reaction . This reaction allows for the coupling of a nucleophile, in this case, 1H-benzotriazole, with a primary or secondary alcohol, such as oxan-2-ol (the hemiacetal form of tetrahydropyran), under mild, neutral conditions. The reaction is typically mediated by a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the stereocenter of the alcohol. This feature is particularly valuable when employing enantiomerically pure oxan-2-ol derivatives to synthesize chiral products.

| Reagents | Role | Key Features |

| 1H-Benzotriazole | Nucleophile | Readily available and possesses a nucleophilic nitrogen atom. |

| Oxan-2-ol | Electrophile precursor | The alcohol is activated in situ. |

| Triphenylphosphine (PPh₃) | Reagent | Forms a phosphonium (B103445) intermediate with the azodicarboxylate. |

| Diethyl azodicarboxylate (DEAD) | Reagent | Activates the alcohol for nucleophilic attack. |

Another approach involves the direct alkylation of 1H-benzotriazole with an oxane derivative bearing a good leaving group at the anomeric position, such as a halide (e.g., 2-bromooxane or 2-chlorooxane). This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, thereby enhancing its nucleophilicity. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Coupling Reactions Involving Halogenated Intermediates

Metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the N-C bond, particularly when direct nucleophilic substitution is challenging. The Ullmann condensation , a copper-catalyzed reaction, is a classic method for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the coupling of 1H-benzotriazole with a halogenated oxane, such as 2-bromooxane, in the presence of a copper catalyst and a base. wikipedia.org

Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These systems often employ copper(I) salts in combination with various ligands, such as diamines or phenanthrolines, which stabilize the copper catalyst and facilitate the coupling process. The general mechanism involves the formation of a copper(I)-benzotriazolide intermediate, which then undergoes oxidative addition with the halogenated oxane, followed by reductive elimination to yield the desired product.

| Reaction Type | Catalyst | Substrates | Key Advantages |

| Ullmann Condensation | Copper(I) salts (e.g., CuI) with ligands | 1H-Benzotriazole and 2-Halooxane | Good for forming C-N bonds with aryl and heteroaryl systems. |

Multi-Component Reactions (MCRs) Leading to Complex Benzotriazole-Oxane Conjugates

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient strategy for the rapid construction of complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate more complex analogues.

For instance, a hypothetical MCR could involve the reaction of a benzotriazole-containing starting material, an oxane-derived component, and a third reactant to build a more elaborate molecular architecture. The Ugi reaction, a well-known MCR, could be adapted for this purpose. An Ugi-type reaction could potentially bring together an aldehyde or ketone derived from an oxane, a benzotriazole-containing amine or carboxylic acid, an isocyanide, and a fourth component to rapidly assemble a complex molecule incorporating both the benzotriazole and oxane moieties. The power of MCRs lies in their ability to generate diverse libraries of compounds from readily available starting materials in a time- and resource-efficient manner.

Stereochemical Control in the Synthesis of Chiral Oxane-Substituted Benzotriazoles

The oxane ring in this compound contains a stereocenter at the anomeric carbon (C-2). The control of the stereochemistry at this position is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

As previously mentioned, the Mitsunobu reaction is a powerful tool for achieving stereochemical control. Since the reaction proceeds with a predictable inversion of configuration at the alcohol's stereocenter, the use of an enantiomerically pure oxan-2-ol will directly lead to an enantiomerically enriched product. For example, starting with (R)-oxan-2-ol would yield (S)-1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

In the case of direct nucleophilic substitution reactions with a halogenated oxane, the stereochemical outcome is dependent on the reaction mechanism. If the reaction proceeds via an Sₙ2 mechanism , it will result in an inversion of configuration at the anomeric carbon. To favor an Sₙ2 pathway, conditions such as a good leaving group, a strong nucleophile (e.g., the benzotriazolide anion), and a polar aprotic solvent are typically employed. Conversely, if the reaction proceeds through an Sₙ1 mechanism , it would involve the formation of a planar oxocarbenium ion intermediate, leading to a racemic or nearly racemic mixture of diastereomers.

The strategic choice of synthetic methodology and reaction conditions is therefore paramount in dictating the stereochemical outcome of the final product. The ability to selectively synthesize a single enantiomer of an oxane-substituted benzotriazole is a critical aspect of modern organic synthesis.

Chemical Reactivity and Mechanistic Pathways of 1 Oxan 2 Yl 1h 1,2,3 Benzotriazole

Reactivity of the N-Alkylbenzotriazole Moiety

The N-substituted benzotriazole (B28993) unit is a well-established and highly versatile synthon in organic chemistry. Its reactivity stems from the electronic properties of the triazole ring, which can stabilize both anionic and cationic intermediates, and its ability to function as a superior leaving group. nih.govethernet.edu.et

Role of Benzotriazole as a Leaving Group in Substitution Reactions

A paramount feature of the benzotriazole moiety is its capacity to act as an excellent leaving group in a wide array of nucleophilic substitution reactions. nih.gov The N1-C(oxane) bond in 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole can be cleaved upon attack by a nucleophile, with the benzotriazole ring departing as the stable, resonance-delocalized benzotriazolide anion. This high stability is a consequence of the electron-withdrawing nature of the triazole system and its ability to distribute the negative charge effectively.

This reactivity is harnessed in numerous synthetic methodologies. For instance, treatment with organometallic reagents (e.g., Grignard or organolithium compounds) can lead to the displacement of the benzotriazole group and the formation of a new carbon-carbon bond at the anomeric carbon of the oxane ring. This process is particularly effective because the benzotriazole moiety is a far better leaving group than corresponding alkoxy or hydroxy groups. The general mechanism for this substitution is outlined below.

Table 1: Benzotriazole as a Leaving Group in Substitution Reactions

| Reaction Type | Nucleophile (Nu⁻) | Product | Key Feature |

|---|---|---|---|

| C-C Bond Formation | R-MgX, R-Li | 2-Alkyl-oxane | Displacement of benzotriazolide by a carbanion. |

| C-H Bond Formation | H⁻ (e.g., from NaBH₄) | Oxane | Reductive cleavage of the C-N bond. |

| C-O Bond Formation | RO⁻ | 2-Alkoxy-oxane | Formation of an O,O-acetal. |

Electrophilic Aromatic Substitution (EAS) on the Fused Benzene (B151609) Ring

The fused benzene ring of the benzotriazole system can undergo electrophilic aromatic substitution (EAS). The 1,2,3-triazole portion of the molecule acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. libretexts.org In general, deactivating groups direct incoming electrophiles to the meta positions. youtube.comyoutube.com

For the 1-substituted benzotriazole ring, the positions meta to the triazole moiety are C5 and C6. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly 5- and 6-substituted products. The deactivation of the ring means that harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required compared to reactions with benzene itself. The ortho/para positions (C4 and C7) are significantly more deactivated due to the proximity of the electron-withdrawing triazole ring.

Nucleophilic Attack at the Benzotriazole Nitrogens or Fused Ring Carbons

While the fused benzene ring is electron-rich and typically reacts with electrophiles, the triazole ring possesses electron-deficient characteristics. This allows for the possibility of nucleophilic attack directly on the heterocyclic portion of the molecule. Nucleophilic attack is generally directed towards the N2 or N3 positions of the benzotriazole ring. researchgate.net Such reactions are particularly feasible when the benzotriazole ring is further activated by a strongly electron-withdrawing substituent, such as a nitro group, which can lead to ring-opening. researchgate.nettandfonline.com

In the case of this compound, strong nucleophiles like organometallic reagents could potentially add to the N=N or N=C bonds of the triazole ring, although this is generally less common than the displacement of the benzotriazole as a leaving group. Direct nucleophilic aromatic substitution on the fused benzene ring is highly unfavorable unless activated by potent electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions, which are absent in the parent compound.

Generation and Reactivity of N1-Benzotriazole-Stabilized Anions and Cations

The benzotriazole group is exceptionally adept at stabilizing adjacent charged centers, a property that underpins much of its synthetic utility.

Anions: The electron-withdrawing nature of the benzotriazole ring can stabilize an adjacent carbanion. researchgate.net In this compound, the hydrogen atom at the C2 position of the oxane ring (the anomeric position) is acidified. Treatment with a strong base, such as n-butyllithium, can facilitate deprotonation to generate a benzotriazole-stabilized carbanion. This nucleophilic intermediate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new C-C bonds at the anomeric center.

Transformations Involving the Oxane Substituent

The oxane ring, formally a tetrahydropyran (B127337) (THP) group, is connected to the benzotriazole N1 atom through a C-N bond at its anomeric (C2) position. This specific linkage defines the compound as an N,O-acetal, which confers characteristic reactivity upon the oxane substituent.

Ring-Opening and Ring-Expansion Reactions of the Tetrahydropyran Ring

The most significant transformation involving the oxane substituent is the cleavage of the N,O-acetal linkage. This class of compounds is known to be stable under neutral and basic conditions but is highly susceptible to hydrolysis under acidic conditions.

Ring-Opening: Acid-catalyzed hydrolysis results in the cleavage of the C2(oxane)-N1(benzotriazole) bond. Protonation of the benzotriazole nitrogen or the oxane oxygen facilitates the departure of benzotriazole, leading to the formation of a cyclic oxocarbenium ion. This intermediate is then trapped by water, which, after a series of proton transfers, results in the ring-opening of the oxane to yield 5-hydroxypentanal (B1214607) and regenerate 1H-benzotriazole. This reaction is essentially the deprotection of a tetrahydropyranyl (THP) protected amine. This process is a common transformation for nitrogen heterocycles and is not unique to benzotriazole. researchgate.netacs.orgclockss.org

Table 2: Acid-Catalyzed Ring-Opening of the Oxane Substituent

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | A Brønsted acid protonates the benzotriazole or oxane moiety. | Protonated starting material. |

| 2. Cleavage | The C-N bond breaks, releasing the stable 1H-benzotriazole. | Cyclic oxocarbenium ion + 1H-Benzotriazole. |

| 3. Nucleophilic Attack | Water attacks the electrophilic oxocarbenium ion. | Hemiacetal. |

Ring-Expansion: Ring-expansion reactions of the tetrahydropyran ring in this specific context are not commonly reported and are generally not expected under typical reaction conditions. Such transformations usually require specific structural features or reagents that facilitate skeletal rearrangements, which are not inherent to the this compound structure. researchgate.net Most reactivity is dominated by the cleavage of the labile N,O-acetal bond.

Functionalization of the Oxane Ring via Oxidation or Reduction

No specific studies detailing the oxidation or reduction of the oxane ring within this compound were found. General oxidation reactions of benzotriazoles tend to focus on the degradation of the benzotriazole ring itself under strong oxidizing conditions, such as with ozone or hydroxyl radicals. researchgate.netnih.govmdpi.com Information regarding selective transformations of the attached oxane ring while preserving the benzotriazole moiety is absent from the search findings.

Intramolecular Cyclization and Rearrangement Pathways

Information regarding intramolecular cyclization or rearrangement pathways originating from this compound is not present in the surveyed literature. Published research on intramolecular cyclization related to benzotriazoles generally focuses on synthetic routes to form the benzotriazole ring system itself from precursors like N-alkyl-o-phenylenediamines, rather than subsequent reactions of the N-substituted product.

Mechanistic Investigations of Key Synthetic and Transformational Reactions

Detailed mechanistic studies for this compound are unavailable.

Reaction Pathway Elucidation using Isotopic Labeling and Kinetic Studies

No kinetic studies or investigations employing isotopic labeling to elucidate reaction pathways for this compound have been found. While such methods are crucial for understanding reaction mechanisms and have been applied to other benzotriazole-related compounds to study biotransformation or DNA cleavage mechanisms, their application to the target compound is not documented. nih.govnih.govresearchgate.net

Transition State Analysis and Reaction Coordinate Determination

There is no data available from computational or experimental studies regarding transition state analysis or reaction coordinate determination for reactions involving this compound.

Applications in Advanced Organic Synthesis and Methodology Development

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole as a Building Block in Heterocyclic Synthesis

The benzotriazole (B28993) group is a well-established synthetic auxiliary that can be easily introduced into a molecule and subsequently displaced by a variety of nucleophiles. lupinepublishers.com This "introduce-transform-displace" strategy makes N-substituted benzotriazoles, such as this compound, powerful building blocks for the synthesis of diverse heterocyclic structures. researchgate.netresearchgate.net The oxanyl group provides stability under various reaction conditions, allowing for multi-step syntheses without premature cleavage of the benzotriazole auxiliary.

The methodology involving N-substituted benzotriazoles is a powerful tool for constructing bicyclic and more complex fused polycyclic systems, which are often challenging to prepare via other methods. lupinepublishers.comnih.gov The strategy typically involves creating a precursor molecule containing the 1-(oxan-2-yl)benzotriazole unit, which then undergoes an intramolecular cyclization reaction. The benzotriazole group can act as a leaving group to facilitate the final ring closure. This approach has been applied to the synthesis of various fused nitrogen-containing polycycles. mdpi.com For instance, palladium-catalyzed denitrogenative functionalization of benzotriazoles with dienes can lead to the formation of fused carbocyclic rings. acs.org

The use of benzotriazole as a synthetic auxiliary is particularly prominent in the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.com The 1-(oxan-2-yl)benzotriazole scaffold can be elaborated into intermediates that serve as precursors for various heterocyclic rings like pyrroles, pyrazoles, and isoxazolidines. researchgate.netresearchgate.net

One common strategy involves the reaction of a benzotriazole derivative with aldehydes and other reagents to form an intermediate, which can then undergo cyclization. For example, treatment of α-benzotriazolyl-α,β-unsaturated aldehydes with hydrazines can lead to the formation of 1,4,5-trisubstituted pyrazoles after subsequent alkylation and elimination of the benzotriazole group. researchgate.net This methodology provides a regiospecific route to complex pyrazole (B372694) derivatives.

| Precursor System | Reagents | Resulting Heterocycle | Reference |

| α-Benzotriazolyl-α,β-unsaturated aldehydes | 1. Monosubstituted hydrazines2. Alkylating agent | 1,4,5-Trisubstituted pyrazoles | researchgate.net |

| N-((1H-benzo[d] acs.orgnih.govnih.govtriazol-1-yl)methyl) phosphanimine | Methylene (B1212753) triphenyl phosphorane, n-BuLi | 2,3-Disubstituted pyrroles | lupinepublishers.com |

| N-Bis(benzotriazol-1-ylmethyl)hydroxylamine | Various dipolarophiles | Substituted isoxazolidines | researchgate.net |

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The 1-(oxan-2-yl)benzotriazole scaffold is a cornerstone in methodologies for forming both carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. nih.govresearchgate.netresearchgate.net The versatility of the benzotriazole group as an activatable leaving group is central to these applications. lupinepublishers.com

For carbon-heteroatom bond formation , the benzotriazolyl moiety can be displaced by a wide range of heteroatom nucleophiles. This includes reactions for C-N, C-O, and C-S bond formation. d-nb.info For example, N-acylbenzotriazoles react with nucleophiles, and the benzotriazole anion acts as a stable leaving group. nih.gov Similarly, cross-dehydrogenative coupling (CDC) reactions can directly form N–N bonds between N-methoxyamides and benzotriazoles using a hypervalent iodine oxidant, showcasing a modern approach to heteroatom bond formation. d-nb.infonih.gov

For carbon-carbon bond formation , a common strategy involves the lithiation of a carbon atom adjacent to the benzotriazole-substituted nitrogen. The resulting carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds. Subsequent elimination or reductive cleavage of the benzotriazole group yields the final product. rsc.org This methodology effectively allows the benzotriazole derivative to function as a synthetic equivalent for various carbanionic synthons.

| Reaction Type | Key Intermediate/Reagent | Bond Formed | Example Product Class | Reference |

| C-C Bond Formation | Lithiated N-substituted benzotriazole | C-C | Aromatic ketones | rsc.org |

| C-Heteroatom Bond Formation | 1-(α-alkoxyalkyl)benzotriazoles | C-O | Ethers | researchgate.net |

| C-Heteroatom Bond Formation | N-methoxyamides + Benzotriazoles | N-N | N-N coupled hydrazides | d-nb.infonih.gov |

| C-Heteroatom Bond Formation | N-acylbenzotriazoles + DCM | C-O | Benzotriazolyl alkyl esters | nih.gov |

Enantioselective Synthesis using Chiral Oxane-Benzotriazole Scaffolds

The development of methods for enantioselective synthesis is a critical goal in modern chemistry, particularly for the production of pharmaceuticals. rroij.com While specific research on chiral oxane-benzotriazole scaffolds is not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries can be readily applied to this system. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov

In this context, a chiral, non-racemic version of the oxane ring within the this compound scaffold could be used to direct the stereoselective formation of new chiral centers. For instance, the diastereoselective alkylation of an enolate derived from a molecule containing a chiral oxane-benzotriazole auxiliary could lead to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary group would then yield an enantiomerically enriched product. Such strategies have been successfully employed with other chiral auxiliaries, like chiral oxazolidinones, to achieve high diastereoselectivity in the synthesis of complex molecules. nih.gov

Derivatization Strategies for Structural Diversification of the this compound Scaffold

Structural diversification of the this compound scaffold can be achieved by modifying either the benzotriazole ring system or the oxane ring. gsconlinepress.comresearchgate.net Such derivatization is crucial for fine-tuning the molecule's properties for specific applications in synthesis or materials science. researchgate.net The benzotriazole ring can undergo electrophilic substitution, although its electron-deficient nature can make this challenging. Alternatively, functional groups can be introduced by starting with a substituted o-phenylenediamine (B120857) to construct the benzotriazole ring initially. gsconlinepress.com

The oxane (tetrahydropyran, THP) ring is a common motif in numerous natural products and is a key target for synthetic modification. nih.govrsc.org Several established methods can be applied for the regioselective functionalization of the oxane portion of the this compound molecule.

One powerful technique is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde to form a substituted tetrahydropyran (B127337). beilstein-journals.orgorganic-chemistry.org By analogy, intermediates derived from the oxane ring could undergo similar transformations. Stereoselective synthesis of functionalized THP rings can also be achieved through catalytic asymmetric hetero-Diels-Alder reactions or by the stereoselective alkylation of intermediates derived from the THP ring. nih.gov For example, a lithium enolate generated from a THP-based ketone can be reacted with an alkyl halide to introduce a new substituent with a high degree of diastereoselectivity. nih.gov

| Functionalization Strategy | Key Reaction Type | Result | Reference |

| Hetero-Diels-Alder | Asymmetric cycloaddition | Enantiomerically enriched THP derivatives | nih.gov |

| Prins Cyclization | Electrophilic cyclization | Polysubstituted THP rings | beilstein-journals.orgorganic-chemistry.org |

| Epoxide Ring Opening | Intramolecular cyclization | Hydroxylated THP derivatives | nih.gov |

| Alkylation | Stereoselective alkylation of enolates | C-alkylated THP rings | nih.gov |

Late-Stage Functionalization of the Benzotriazole Nucleus

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late step in their synthesis. This approach can rapidly generate a library of analogues from a common precursor, enabling the exploration of structure-activity relationships without the need for de novo synthesis. scispace.com

While specific documented examples of late-stage functionalization on the this compound molecule itself are not extensively reported, the reactivity of the parent benzotriazole nucleus provides a strong basis for predicting its potential transformations. The oxan-2-yl group (tetrahydropyranyl, THP) at the N-1 position is a common protecting group. Its presence directs functionalization efforts towards the carbocyclic benzene (B151609) ring of the benzotriazole core. Methodologies developed for the C–H functionalization of N-substituted benzotriazoles are therefore considered applicable.

Key LSF reactions that could be applied to the benzotriazole ring of this compound include:

Halogenation: Electrophilic aromatic substitution can introduce halogen atoms (Cl, Br, I) onto the benzene ring, typically at the 4, 5, 6, and 7-positions. These halogenated derivatives can then serve as handles for further modifications through cross-coupling reactions.

Nitration: Treatment with nitrating agents can install a nitro group, which is a versatile functional group that can be reduced to an amine or used to influence the electronic properties of the molecule.

Metal-Catalyzed C–H Activation: Modern transition-metal catalysis offers a range of methods for directly functionalizing C–H bonds. Palladium, rhodium, and ruthenium catalysts, for example, can be used to introduce new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse array of derivatives.

The table below summarizes representative C-H functionalization reactions that have been applied to the general benzotriazole scaffold, which are hypothetically applicable to the N-1 protected variant.

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Potential Product Type |

| Bromination | N-Bromosuccinimide (NBS) | 4, 5, 6, 7 | Bromo-benzotriazole derivatives |

| C-H Arylation | Pd(OAc)₂, PPh₃, Base | 7 | 7-Aryl-benzotriazole derivatives |

| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | 7 | 7-Alkenyl-benzotriazole derivatives |

This table presents generalized reactions for the benzotriazole core; specific conditions for this compound would require empirical optimization.

Applications as Activating Agents or Ligands in Catalysis

The chemical utility of this compound and related structures in catalysis is multifaceted, stemming from the electronic properties of the benzotriazole moiety. It can function either as a coordinating ligand for a metal center or as an activating group that facilitates reactions by acting as an excellent leaving group.

Role as a Ligand in Catalysis:

The benzotriazole system contains multiple nitrogen atoms that can act as Lewis bases, allowing them to coordinate to transition metal centers. Derivatives of benzotriazole have been successfully employed as N-donor ligands in various catalytic systems. For instance, palladium complexes incorporating bidentate ligands derived from benzotriazole have been synthesized and characterized. redalyc.org These complexes have demonstrated catalytic activity in Mizoroki-Heck reactions, which are fundamental carbon-carbon bond-forming processes. redalyc.org In such complexes, the benzotriazole nitrogens coordinate to the palladium center, influencing its electronic properties and catalytic efficacy. The coordination stabilizes the metal catalyst and participates in the catalytic cycle. redalyc.orgresearchgate.net

The table below details an example of a catalytic system using a benzotriazole-derived ligand.

| Catalyst System | Reaction Type | Substrates | Product | Catalytic Performance (TON) | Reference |

| [PdCl₂(NN-ligand)] (NN-ligand = 1,3-bis((1H-benzotriazol-1-yl)methyl)benzene) | Mizoroki-Heck | Iodobenzene, Styrene | (E)-Stilbene | 221 | redalyc.org |

TON = Turn Over Number

Role as an Activating Agent:

The benzotriazole group is renowned for its use as a synthetic auxiliary, particularly as an activating group in acylation and other substitution reactions. nih.gov This functionality relies on the fact that the benzotriazolide anion is an excellent leaving group. When an acyl group is attached to a nitrogen of the benzotriazole ring (forming an N-acylbenzotriazole), the carbonyl group is activated toward nucleophilic attack. The subsequent departure of the stable benzotriazolide anion drives the reaction forward. This methodology, extensively developed by Katritzky, provides a versatile and often superior alternative to traditional activating agents like acid chlorides or anhydrides for N-, O-, C-, and S-acylations. nih.gov

While this compound itself is N-1 protected and thus not an acylating agent, its deprotected form (1H-benzotriazole) is the precursor to these activating agents. The principle illustrates a key chemical role of the benzotriazole nucleus. Furthermore, the benzotriazolyloxy group has also been investigated as a leaving group in substitution reactions, expanding the scope of benzotriazole's role in chemical activation. beilstein-journals.org

| Reaction Type | Benzotriazole-based Reagent | Nucleophile | Product |

| N-Acylation (Amide Synthesis) | N-Acylbenzotriazole | Amine | Amide |

| O-Acylation (Ester Synthesis) | N-Acylbenzotriazole | Alcohol | Ester |

| C-Acylation (Ketone Synthesis) | N-Acylbenzotriazole | Grignard Reagent | Ketone |

| S-Acylation (Thioester Synthesis) | N-Acylbenzotriazole | Thiol | Thioester |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and stability. While specific computational studies focusing exclusively on 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole are not extensively detailed in publicly available literature, the principles can be understood from studies on the parent benzotriazole (B28993) and its various derivatives. sci-hub.stresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for systems like benzotriazole derivatives. st-andrews.ac.uk DFT calculations optimize the molecular structure to find the lowest energy conformation, yielding precise information on bond lengths, bond angles, and dihedral angles.

For benzotriazole derivatives, DFT studies confirm that the benzotriazole ring system is nearly planar. researchgate.netnih.gov For instance, in a related compound, 1-chloromethyl-1H-1,2,3-benzotriazole, the dihedral angle between the benzene (B151609) and triazole rings is a mere 0.46°. nih.gov Similar planarity would be expected for the benzotriazole moiety in this compound. The oxane ring, however, would adopt a stable chair conformation. The linkage between the two rings would be a key area of interest, with DFT predicting the most energetically favorable orientation of the oxanyl group relative to the benzotriazole plane.

Table 1: Representative Bond Lengths in N-Substituted Benzotriazole Heterocyclic Rings from DFT Studies Note: This data is illustrative, based on general findings for benzotriazole systems, as specific values for this compound are not available in the cited literature.

| Bond | Average Length (Å) | Description |

| N1–N2 | 1.364 | Generally longer in N-1 substituted derivatives. nih.gov |

| N2–N3 | 1.307 | Shorter double-bond character. nih.gov |

| N1–C(7a) | 1.390 | Bond connecting triazole to the benzene ring. |

| N3–C(3a) | 1.385 | Bond connecting triazole to the benzene ring. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org

In benzotriazole derivatives, the HOMO is typically distributed over the fused benzene ring and the triazole system, indicating these are the primary sites for electrophilic attack. The LUMO is also generally located across the benzotriazole system. Quantum chemical calculations for various benzotriazoles allow for the determination of reactivity descriptors, which provide quantitative measures of chemical behavior. sci-hub.st

Table 2: Calculated Quantum Chemical Descriptors for a Representative Benzotriazole (BTA) Molecule Source: Adapted from DFT B3LYP/6-311G* level calculations on parent benzotriazole. sci-hub.st*

| Parameter | Value (eV) | Description |

| EHOMO | -6.74 | Ionization Potential |

| ELUMO | -0.63 | Electron Affinity |

| Energy Gap (ΔE) | 6.11 | Chemical Reactivity Indicator |

| Hardness (η) | 3.055 | Resistance to change in electron distribution |

| Softness (S) | 0.327 | Reciprocal of hardness |

| Electronegativity (χ) | 3.685 | Power to attract electrons |

Charge Distribution, Bond Orders, and Aromaticity Studies

The distribution of electron density within a molecule is fundamental to its properties and interactions. Computational methods can calculate atomic charges, revealing the electrostatic potential of the molecule. In benzotriazole, the nitrogen atoms of the triazole ring are electronegative centers, carrying partial negative charges, which influences how the molecule interacts with other species. nih.gov

Aromaticity, a key concept in organic chemistry, can also be quantified computationally. researchgate.net Methods like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to assess the degree of π-electron delocalization. Studies on the benzotriazole system show that the fusion of the benzene and triazole rings results in a diminished aromatic character for the heterocyclic part compared to simpler triazoles, which in turn affects its reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions. pensoft.net

For this compound, an MD simulation would be invaluable for understanding the conformational landscape. It would reveal the rotational freedom around the N-C bond connecting the oxane and benzotriazole rings and the preferred orientations (conformers) of the oxane ring. Furthermore, by simulating multiple molecules, MD can model how they interact with each other in a condensed phase, predicting packing arrangements and identifying key intermolecular forces like hydrogen bonds or π–π stacking. nih.gov Such simulations have been effectively used to study the diffusion and interaction of the parent benzotriazole molecule in various environments. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which governs its rate. DFT calculations are frequently employed to locate transition state geometries and energies for reactions involving benzotriazole, which is often used as a leaving group or a synthetic auxiliary in organic chemistry. nih.gov

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. mdpi.com For this compound, DFT methods can be used to calculate:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted and compared with experimental results to confirm the molecular structure. researchgate.net

IR and Raman Spectra: Vibrational frequencies can be calculated, corresponding to the peaks observed in infrared and Raman spectroscopy. This helps in assigning specific vibrational modes to functional groups within the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra, providing information about the molecule's chromophores. researchgate.net

These predicted spectra serve as a powerful tool for structural elucidation and for understanding the electronic transitions within the molecule.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms within the molecule.

1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of all hydrogen atoms. For this compound, the spectrum is typically divided into two regions: the aromatic region for the benzotriazole (B28993) protons and the aliphatic region for the oxane ring protons. The signals for the aromatic protons of the benzotriazole moiety appear at lower field (higher ppm values) due to the deshielding effect of the aromatic ring current. rsc.org The anomeric proton on the oxane ring (the CH group attached to both an oxygen and the triazole nitrogen) is characteristically shifted downfield compared to the other aliphatic protons. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum shows distinct signals for the aromatic carbons of the benzotriazole ring and the aliphatic carbons of the oxane ring. rsc.org The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the anomeric carbon of the oxane ring appears at a significantly downfield position due to its attachment to two electronegative atoms (oxygen and nitrogen). rsc.org

2D NMR Techniques: To definitively assign the proton and carbon signals and confirm the molecular structure, several 2D NMR experiments are employed. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map the proton connectivity within the oxane ring and to confirm the relative positions of the protons on the benzotriazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a clear and unambiguous assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for establishing the connectivity between different parts of the molecule. For this compound, HMBC is critical for confirming the link between the anomeric proton of the oxane ring and the carbons of the benzotriazole ring, thus verifying the N1-substitution pattern.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ rsc.org

| Position/Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzotriazole Ring | ||

| C-4 | 8.05 (d) | 111.2 |

| C-5 | 7.47 (t) | 124.4 |

| C-6 | 7.34-7.44 (m) | 127.6 |

| C-7 | 7.87-7.90 (m) | 119.8 |

| C-7a | - | 132.5 |

| C-3a | - | 146.3 |

| Oxane Ring | ||

| C-2' (Anomeric) | 6.02 (dd) | 90.8 |

| C-3' | 2.56-2.65 (m) | 30.0 |

| C-4' | 1.71-1.88 (m) | 24.9 |

| C-5' | 2.16-2.24 (m) | 21.7 |

| C-6' | 3.74-3.82 (m), 3.90-3.95 (m) | 67.6 |

¹⁵N NMR for Triazole Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms in a molecule. rsc.org For this compound, it is invaluable for characterizing the three distinct nitrogen environments within the triazole ring (N1, N2, and N3). The chemical shifts of these nitrogens are highly sensitive to their electronic environment and bonding. This technique can definitively distinguish the N1-substituted isomer from the N2-substituted isomer, as the chemical shifts of the nitrogen atoms would be significantly different. ipb.pt Due to the low natural abundance of the ¹⁵N isotope, indirect detection methods like ¹H-¹⁵N HMBC are often used, which correlate the nitrogen atoms with nearby protons. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula (C₁₁H₁₃N₃O). jraic.comuva.nl This level of precision distinguishes the target compound from other potential molecules with the same nominal mass.

Furthermore, the fragmentation patterns observed in the mass spectrum provide structural information. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the glycosidic bond between the oxane ring and the benzotriazole moiety, leading to fragment ions corresponding to the benzotriazole anion or cation and the oxanyl cation.

Loss of small neutral molecules from the oxane ring.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃O |

| Exact Mass (Monoisotopic) | 203.1059 g/mol |

| Calculated m/z for [M+H]⁺ | 204.1131 |

| Calculated m/z for [M+Na]⁺ | 226.0951 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.com The IR spectrum of this compound displays a combination of characteristic absorption bands from both the benzotriazole and oxane components. nist.gov

Key expected absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the oxane ring, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Associated with the benzotriazole ring, found in the 1600-1450 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage in the oxane ring, usually in the 1150-1050 cm⁻¹ region.

C-N stretching: Vibrations from the bond connecting the two ring systems.

Interactive Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Benzotriazole) |

| 2980-2850 | C-H Stretch | Aliphatic (Oxane) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=N Stretch | Triazole Ring |

| 1150-1050 | C-O-C Stretch | Ether (Oxane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. process-insights.com The chromophore in this compound is the benzotriazole ring system, which exhibits characteristic absorption bands in the UV region. nist.gov These absorptions are typically due to π → π* transitions within the conjugated aromatic system. researchgate.net The attachment of the oxane group, being a saturated aliphatic substituent, is not expected to significantly alter the position of the main absorption maxima, as it does not extend the conjugation of the benzotriazole chromophore. However, it may cause minor shifts (solvatochromic effects) depending on the solvent used. process-insights.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Unambiguous confirmation of connectivity: It can definitively show the attachment at the N1 position of the benzotriazole ring. nih.gov

Precise bond lengths and angles: Providing detailed geometric parameters for the entire molecule. researchgate.net

Molecular conformation: Revealing the conformation of the oxane ring (e.g., chair conformation) and the relative orientation (torsion angles) of the two ring systems.

Intermolecular interactions: Identifying packing forces in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds. nih.gov

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods performed in solution. mdpi.com

Future Directions and Emerging Research Avenues for N Oxanyl 1h 1,2,3 Benzotriazoles

Development of More Sustainable and Eco-Friendly Synthetic Routes (Green Chemistry)

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including N-protected benzotriazoles. Future research is focused on developing methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key areas of development include:

Solvent-Free and Catalyst-Free Conditions: An effective and simple solvent-free technique for the highly regioselective N-alkylation of benzotriazole (B28993) has been developed using microwave and thermal conditions. gsconlinepress.com This approach significantly reduces the use of volatile organic compounds (VOCs).

Water-Driven Procedures: A sustainable and eco-friendly copper-free protocol has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using a zinc-based heterogeneous catalyst in water. rsc.org Adapting such water-driven procedures for the N-oxanylation of benzotriazole is a promising future direction.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields in shorter reaction times and with reduced side products. nih.gov Its application in the synthesis of N-Oxanyl-1H-1,2,3-benzotriazoles can contribute to more energy-efficient processes.

| Green Chemistry Approach | Key Features | Potential Application for N-Oxanyl-1H-1,2,3-benzotriazoles | Reference |

|---|---|---|---|

| Solvent-Free N-Alkylation | Microwave or thermal conditions, high regioselectivity, reduced VOCs. | Direct synthesis of N-alkylated benzotriazoles without harmful solvents. | gsconlinepress.com |

| Ionic Liquid Catalysis | Recyclable catalyst, solvent-free conditions, convenient and efficient. | Catalyzing the addition of the oxane group to benzotriazole. | researchgate.net |

| Heterogeneous Nanocatalysis | Reusable catalyst (e.g., ZnO-CTAB), reaction in water, high eco-score. | Developing a water-based synthesis for N-oxanylation. | rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, good yields, simplified workup. | Efficient and rapid synthesis of the target compound. | nih.gov |

Exploration of Novel Reactivity Patterns and Unexpected Transformations

While the primary role of the N-oxane group is protection, research is uncovering novel reactivity patterns of the entire molecule, leading to unexpected and potentially useful chemical transformations.

Photocatalytic Transformations: Studies on the photocatalytic degradation of 1H-benzotriazole using UV-irradiated TiO2 have shown that the molecule can be completely mineralized. mdpi.comresearchgate.net This process involves the formation of hydroxylated intermediates and the eventual loss of molecular nitrogen (N2). mdpi.comresearchgate.net Exploring the controlled photocatalytic reactions of N-Oxanyl-1H-1,2,3-benzotriazoles could lead to novel functionalization strategies.

Unprecedented CH2 Insertion: A novel method has been developed for the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane (B109758) (DCM), where DCM acts as a C-1 surrogate. nih.gov This unexpected methylene (B1212753) insertion highlights the versatile reactivity of the benzotriazole system and suggests that N-oxanyl derivatives might undergo similar unforeseen transformations with appropriate reagents.

Photochemical Generation of Diradicals: Irradiation of benzotriazoles can generate 1,3-diradicals, which can then undergo intermolecular cycloaddition reactions with alkenes or alkynes. mdpi.com This offers a new route to complex heterocyclic systems like indoles and dihydropyrrolo[3,4-b]indoles. mdpi.com Investigating the photochemical behavior of N-Oxanyl-1H-1,2,3-benzotriazole could unlock new synthetic pathways.

Design and Synthesis of Advanced Functional Materials Incorporating the Oxane-Benzotriazole Motif

The unique chemical properties of the benzotriazole ring system make it an attractive building block for advanced functional materials. The N-oxane substituent can be used to tune solubility and processing characteristics during material synthesis, and can be removed later if required.

Future research in this area could focus on:

Polymer-Supported Reagents: Benzotriazole can be supported on polymers and used as a catalyst. nih.gov N-Oxanyl-1H-1,2,3-benzotriazole could be a precursor for creating novel polymer-supported systems where the benzotriazole unit is released under specific conditions to act as a reagent or leaving group.

Multifunctional Ligands: Benzotriazolyl alkyl esters have been developed as multifunctional nitrogen-donor ligands capable of coordinating to transition metals and stabilizing them in multiple oxidation states. nih.gov The N-oxane moiety could be incorporated into such ligand designs to modify their steric and electronic properties for specific catalytic applications.

Precursors for Conjugated Materials: The benzotriazole moiety is a key component in some UV stabilizers for polymers. gsconlinepress.com While avoiding direct industrial applications, research into the fundamental chemistry of how the N-oxane-benzotriazole motif interacts with light and energy could lead to the design of novel chromophores or components for organic electronic materials with unique photophysical properties.

Applications in Chemical Biology and as Molecular Probes

Benzotriazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govunica.it The N-Oxanyl group can serve as a removable protecting group during the synthesis of complex biologically active molecules or as a handle for further functionalization.

Emerging avenues in this field include:

Synthesis of Biologically Active Hybrids: The benzotriazole nucleus is often combined with other heterocyclic rings, such as 1,2,4-triazole (B32235) or pyrazolidinedione, to create hybrid molecules with enhanced biological activity. researchgate.netresearchgate.net 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is an ideal starting material for such syntheses, allowing for modifications at other positions before deprotection.

Pro-Apoptotic Agents: Novel esters combining triterpenic acids with 1-hydroxybenzotriazole (B26582) have been shown to act as pro-apoptotic agents against melanoma. mdpi.com The N-oxane derivative could be used in similar synthetic strategies to create novel pro-drugs or biologically active compounds where the oxane group modulates solubility and bioavailability.

Development of Molecular Probes: The benzotriazole scaffold is a component of affinity labeling probes. gsconlinepress.com The development of N-Oxanyl-1H-1,2,3-benzotriazole derivatives functionalized with reporter groups (e.g., fluorophores or biotin) could lead to new molecular probes for studying biological systems. The oxane group could be designed to be cleaved by a specific biological trigger, releasing the active probe at a target site.

| Application Area | Research Focus | Potential Role of N-Oxanyl-1H-1,2,3-benzotriazole | Reference |

|---|---|---|---|

| Antimicrobial Agents | Synthesis of hybrid molecules containing benzotriazole and other heterocycles. | Key intermediate for multi-step synthesis of complex antimicrobial compounds. | researchgate.netresearchgate.net |

| Anticancer Agents | Development of pro-apoptotic triterpenic acid-benzotriazole esters. | Precursor for synthesizing novel anticancer pro-drugs. | mdpi.com |

| Antiviral Compounds | Design of benzotriazole derivatives targeting viral replication. | Scaffold for creating libraries of potential antiviral agents. | unica.it |

| Molecular Probes | Creation of affinity labeling probes for biological targets. | Starting material for functionalized probes with triggerable release. | gsconlinepress.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of N-Oxanyl-1H-1,2,3-benzotriazole chemistry with these modern platforms is a key area for future development.

Continuous Flow Synthesis: A novel method for the synthesis of benzotriazin-4(3H)-ones, which are structurally related to benzotriazoles, has been successfully demonstrated in a continuous flow reactor using visible light. nih.govorganic-chemistry.org This approach achieves high yields in minutes and is scalable and robust. nih.govorganic-chemistry.org Applying flow chemistry to the N-oxanylation of benzotriazole could lead to a highly efficient and safe manufacturing process.

Handling of Energetic Intermediates: The synthesis of some heterocyclic compounds involves highly energetic intermediates that can be hazardous in large-scale batch reactions. rsc.org Flow reactors, with their small reaction volumes, allow for the safe handling of such intermediates. This could enable the exploration of more reactive pathways for the synthesis and functionalization of N-Oxanyl-1H-1,2,3-benzotriazoles.

Automated Library Synthesis: The benzotriazole-mediated synthesis of diketopiperazines has been adapted for the construction of compound libraries. nih.gov Integrating the synthesis of N-Oxanyl-1H-1,2,3-benzotriazole derivatives into automated platforms would facilitate the rapid generation of diverse molecules for screening in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Cu-catalyzed arylation of 1-acyl-1H-benzotriazoles, leveraging C–N bond activation . Reaction optimization involves solvent selection (e.g., water for eco-friendly protocols ), catalyst loading (CuI vs. CuBr), and temperature control (60–100°C). Yield improvements are achieved by monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors. For structural validation, IR and NMR spectroscopy are critical to confirm oxane ring substitution patterns and triazole proton environments .

Q. How can researchers ensure structural fidelity of this compound derivatives using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR to assign proton environments (e.g., oxan-2-yl methylene protons at δ 3.5–4.0 ppm) and aromatic triazole signals (δ 7.5–8.5 ppm). IR spectroscopy identifies C–N stretches (~1600 cm⁻¹) and ether linkages (C–O ~1100 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while elemental analysis confirms purity (>95% via CHNS data) . Cross-referencing with computational models (e.g., DFT) resolves ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. What theoretical frameworks guide the mechanistic study of this compound in catalytic applications?

- Methodological Answer : Mechanistic studies require alignment with transition-metal catalysis theory (e.g., Cu-mediated C–N activation ) and frontier molecular orbital (FMO) analysis to predict regioselectivity. Density Functional Theory (DFT) models simulate intermediates, such as Cu–triazole complexes, to identify rate-determining steps . Experimental validation involves kinetic isotope effects (KIE) and trapping of proposed intermediates via low-temperature NMR .

Q. How can researchers resolve contradictions in spectroscopic data for substituted derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from dynamic effects (e.g., rotamers) or solvent polarity. Use variable-temperature NMR to detect conformational exchange . For ambiguous NOE correlations, employ 2D-COSY and HSQC experiments. Pair experimental data with computational chemistry (e.g., Gaussian09 simulations) to model electronic environments and assign signals confidently .

Q. What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design a factorial experiment testing pH (2–12) and temperature (25–80°C) as independent variables. Monitor degradation via HPLC at timed intervals (0–72 hrs). Use Arrhenius plots to extrapolate shelf-life under standard conditions . For mechanistic insights, employ LC-MS to identify degradation byproducts and propose pathways (e.g., hydrolysis of the oxane ring) .

Q. How can mixed-methods research frameworks integrate computational and experimental data for this compound?

- Methodological Answer : Adopt a sequential exploratory design :

- Phase 1 : Use DFT calculations to predict reactive sites and synthetic feasibility .

- Phase 2 : Validate predictions experimentally via targeted synthesis and kinetic studies .

- Phase 3 : Refine computational models using empirical data (e.g., adjusting Gibbs free energy barriers) .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic and computational results using Bayesian inference to quantify confidence intervals for signal assignments .

- Theoretical Alignment : Ground mechanistic hypotheses in Marcus theory (electron transfer) or Hammett correlations (substituent effects) to ensure academic rigor .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., azide byproducts) and document waste disposal methods per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.